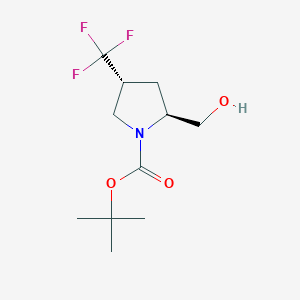

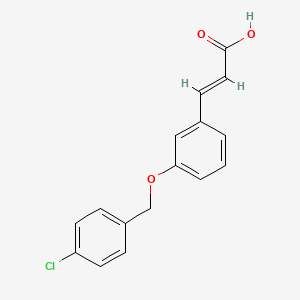

(2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

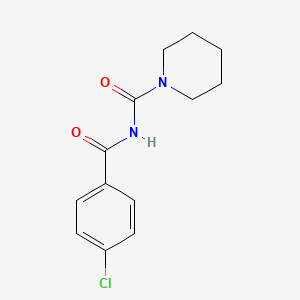

“(2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol” is likely a chemical compound that belongs to the class of organic compounds known as pyrrolidines . Pyrrolidines are compounds containing a pyrrolidine ring, which is a five-membered saturated ring with one nitrogen atom and four carbon atoms .

Synthesis Analysis

While specific synthesis methods for “(2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol” were not found, similar compounds have been synthesized from readily available starting materials with excellent diastereoselectivity . For example, (2S,4R)-4-fluoroproline was successfully incorporated into a protein during ribosomal synthesis .Molecular Structure Analysis

The molecular structure of “(2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol” is likely characterized by a pyrrolidine ring, which can adopt different conformations depending on the substituents on the ring . For instance, the fluorinated pyrrolidine rings of proline can stabilize either a Cγ-exo or a Cγ-endo ring pucker depending on the proline chirality (4R/4S) in a complex protein structure .Applications De Recherche Scientifique

Hydrogen Production from Methanol

Methanol serves as a hydrogen carrier and can produce high purity hydrogen, a key element in promoting a hydrogen-methanol economy. Research efforts have focused on methanol steam reforming, partial oxidation, autothermal reforming, and methanol decomposition. Catalyst development and reactor technology are critical areas of innovation, with copper-based catalysts being popular for their high activity and selectivity towards CO2 over CO. Novel reactor structures, such as porous copper fiber sintered-felt and monolith structures, alongside membrane and Swiss-roll reactors, have been developed to enhance the efficiency of hydrogen production from methanol (G. García et al., 2021).

Methanol in Direct Methanol Fuel Cells (DMFCs)

Methanol crossover in DMFCs, a significant barrier to their broader application, has led to extensive research on methanol-impermeable polymer electrolytes. The effort to reduce methanol crossover is critical for the development of DMFCs as viable alternatives to internal combustion engines, showcasing the importance of understanding methanol's behavior in fuel cell technologies (A. Heinzel & V. M. Barragán, 1999).

Methanol as a Chemical Marker in Transformers

Methanol has been identified as a marker for assessing solid insulation condition in power transformers. Its detection and analysis in transformer oil, through methods like headspace gas chromatography, have become important for monitoring cellulosic insulation degradation. This application demonstrates methanol's utility beyond its traditional uses, playing a role in the maintenance and assessment of critical power infrastructure (J. Jalbert et al., 2019).

Mécanisme D'action

Propriétés

IUPAC Name |

tert-butyl (2S,4R)-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-5-7(11(12,13)14)4-8(15)6-16/h7-8,16H,4-6H2,1-3H3/t7-,8+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRSWFECHMDRHHV-SFYZADRCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CO)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CO)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2822413.png)

![N-[(4-methoxyphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2822417.png)

![1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid](/img/structure/B2822419.png)

![2-(4-Bromophenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2822425.png)

![2-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2822426.png)